
4-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenyl group, and a triazole ring with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-ethoxyphenyl hydrazine with 4-fluorophenyl isothiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity.
Types of Reactions:
Oxidation: The thiol group in the compound can be oxidized to form a disulfide bond.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.
Substitution: The ethoxy and fluorophenyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophiles such as bromine (Br₂) or acyl chlorides can be used.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Compounds in the triazole class have been extensively studied for their antimicrobial properties. Preliminary investigations suggest that 4-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol may exhibit similar activities due to its structural analogies with other triazole-thiols known for their efficacy against bacteria and fungi .
- Anti-inflammatory Effects : Related triazole-thiols have shown potential anti-inflammatory properties. The mechanism may involve the inhibition of specific enzymes or receptors involved in inflammatory pathways. Further research is needed to elucidate the specific pathways affected by this compound.
- Anticancer Potential : The structural features of this compound suggest possible interactions with cancer cell pathways. Similar compounds have demonstrated antiproliferative effects in various cancer cell lines, indicating a need for further studies on this compound's efficacy against cancer .
Agricultural Applications
Triazoles are well-known in agrochemistry for their fungicidal properties. The compound may serve as a fungicide due to its ability to inhibit fungal growth through interference with cell membrane synthesis or function. This application is particularly relevant given the increasing resistance of pathogens to conventional fungicides.
Material Science Applications
The unique chemical structure allows for potential applications in material science as well. For instance:
- Polymer Chemistry : Its thiol group can participate in thiol-ene reactions, which are valuable in creating cross-linked polymer networks.
- Sensors : The compound's ability to interact with various biological targets may be harnessed in biosensor technology for detecting specific biomolecules or pathogens .
Case Studies and Research Findings
- Synthesis and Characterization : Recent studies have focused on synthesizing derivatives of triazole-thiols to explore their antimicrobial activities. For instance, derivatives showed promising results against both bacterial and fungal strains, indicating that structural modifications can enhance efficacy .
- Comparative Analysis : A comparative study highlighted the biological activity of structurally similar compounds such as 5-(phenyl)-4H-1,2,4-triazole-3-thiol and 5-(bromophenyl)-4H-1,2,4-triazole-3-thiol, which demonstrated varying degrees of antimicrobial activity based on their substituents. This suggests that this compound could be optimized for enhanced biological activity.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The triazole ring plays a crucial role in binding to these targets, leading to biological or chemical activity. The exact mechanism may vary depending on the application, but it generally involves the modulation of biochemical pathways.
Comparison with Similar Compounds
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a methoxy group instead of a fluorophenyl group.
4-(4-Ethoxyphenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness: 4-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorophenyl group, which imparts different chemical and biological properties compared to its analogs. The fluorine atom can influence the compound's reactivity and binding affinity to biological targets.
Biological Activity
4-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, a compound belonging to the triazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antiproliferative effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound's chemical formula is C16H14FN3OS, with a molecular weight of approximately 315.37 g/mol. The structure features a triazole ring substituted with ethoxy and fluorophenyl groups, which are crucial for its biological interactions.
1. Antimicrobial Activity
Recent studies have shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated activity against Gram-positive and Gram-negative bacteria. In vitro tests indicated that these derivatives could inhibit bacterial growth effectively, although the specific activity of this compound requires further exploration in comparative studies with other triazoles .
2. Anti-inflammatory Activity
Research indicates that triazole derivatives can modulate inflammatory responses. In a study involving peripheral blood mononuclear cells (PBMCs), compounds similar to this compound were shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated by lipopolysaccharides (LPS). The inhibition rates ranged from 44% to 60%, suggesting a potent anti-inflammatory effect .
3. Antiproliferative Activity
The antiproliferative potential of this compound has been evaluated against various cancer cell lines. In vitro assays revealed that certain triazole derivatives can inhibit cell proliferation significantly. The effectiveness appears to be influenced by the nature of substituents on the triazole ring, with some derivatives exhibiting higher activity than others .
Case Study 1: Acute Toxicity Evaluation
A study focused on the acute toxicity of related triazole compounds reported an LD50 value of 1190 mg/kg when administered intragastrically. This classification indicates moderate toxicity (Class IV) according to K.K. Sidorov's classification system. Such findings underscore the importance of evaluating safety profiles in drug development .
Case Study 2: Cytokine Modulation
In another significant study involving PBMC cultures, various triazole derivatives were tested for their ability to modulate cytokine release. The results indicated that specific compounds could effectively lower TNF-α levels in stimulated cells, aligning with the anti-inflammatory properties previously noted .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c1-2-21-14-9-7-13(8-10-14)20-15(18-19-16(20)22)11-3-5-12(17)6-4-11/h3-10H,2H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZGNOHIPYMKJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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